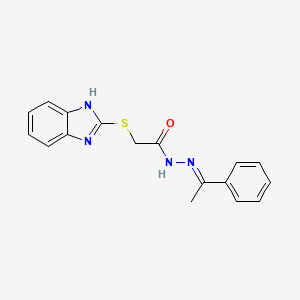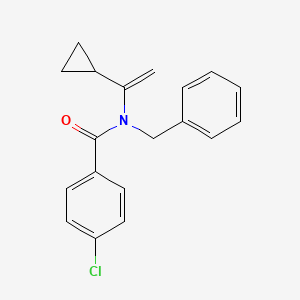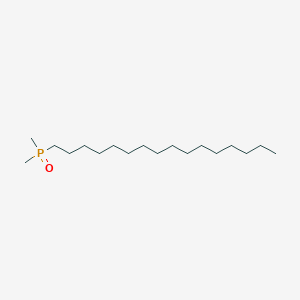
2-(1H-Benzimidazol-2-ylthio)-N'-(1-phenylethylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzimidazol-2-ylthio)-N’-(1-phenylethylidene)acetohydrazide is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-phenylethylidene)acetohydrazide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the hydrazide group.
Schiff Base Formation: Finally, the hydrazide is condensed with an aldehyde or ketone to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzimidazol-2-ylthio)-N’-(1-phenylethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Aplicaciones Científicas De Investigación
2-(1H-Benzimidazol-2-ylthio)-N’-(1-phenylethylidene)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-phenylethylidene)acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, while the hydrazide group can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzimidazol-2-ylthio)acetamide
- 1-Methyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]methyl-1H-benzimidazole
Uniqueness
2-(1H-Benzimidazol-2-ylthio)-N’-(1-phenylethylidene)acetohydrazide is unique due to its combination of a benzimidazole ring, thioether linkage, and hydrazide functional group. This combination provides a versatile scaffold for various chemical modifications and biological interactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H16N4OS |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4OS/c1-12(13-7-3-2-4-8-13)20-21-16(22)11-23-17-18-14-9-5-6-10-15(14)19-17/h2-10H,11H2,1H3,(H,18,19)(H,21,22)/b20-12+ |
Clave InChI |
ZZBPTUDLYINQJR-UDWIEESQSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3 |
SMILES canónico |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-Cyclohexyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078648.png)
![5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15078666.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078668.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B15078677.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B15078686.png)
![N-(3-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15078687.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15078690.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B15078698.png)
![5-cyclohexyl-4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15078704.png)
![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078712.png)
![Diisobutyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078715.png)



